molecular formula C9H9BrClNO2 B1525494 Ethyl 2-amino-3-bromo-5-chlorobenzoate CAS No. 1315366-56-3

Ethyl 2-amino-3-bromo-5-chlorobenzoate

Cat. No.: B1525494
CAS No.: 1315366-56-3
M. Wt: 278.53 g/mol
InChI Key: ZBCQHMOWJBMTDT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-bromo-5-chlorobenzoate is a chemical compound with the molecular formula C9H9BrClNO2 and a molecular weight of 278.53 g/mol . It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a bromine atom, and a chlorine atom attached to the benzene ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-bromo-5-chlorobenzoate typically involves multi-step organic reactions. One common method is the bromination of ethyl 2-amino-5-chlorobenzoate, followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an acid catalyst for the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-bromo-5-chlorobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction reactions can convert it to different amine derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce nitrobenzoates .

Scientific Research Applications

Ethyl 2-amino-3-bromo-5-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-bromo-5-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-bromo-5-chlorobenzoate is unique due to its specific arrangement of functional groups, which allows for distinct reactivity and interactions in chemical and biological systems. Its combination of an amino group, bromine, and chlorine atoms provides versatility in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-amino-3-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCQHMOWJBMTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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